Adefovir Phosphate Triethylamine Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

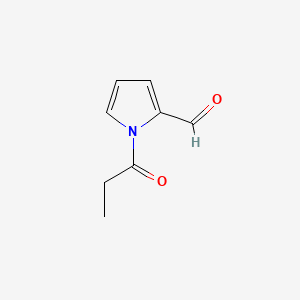

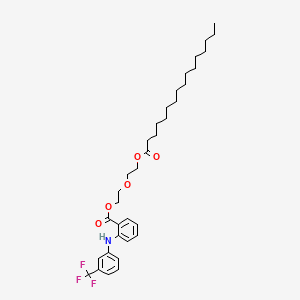

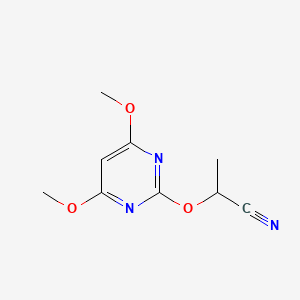

Adefovir Phosphate Triethylamine Salt is a metabolite of Adefovir . It’s an acyclic nucleotide analog of adenosine monophosphate .

Synthesis Analysis

An improved synthesis of the antiviral drug adefovir has been presented. The synthesis process faced issues with capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target . A systematic study led to the identification of an iodide reagent which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions . The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF .Molecular Structure Analysis

The molecular formula of Adefovir Phosphate Triethylamine Salt is C14H29N6O10P3 . The molecular weight is 534.34 g/mol .Chemical Reactions Analysis

The synthesis of Adefovir Phosphate Triethylamine Salt involves a systematic study that led to the identification of an iodide reagent which affords higher yields than previous approaches . The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF .Physical And Chemical Properties Analysis

The molecular weight of Adefovir Phosphate Triethylamine Salt is 534.34 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 15 . It has a rotatable bond count of 12 . The exact mass is 534.11580214 g/mol .Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Adefovir Phosphate Triethylamine Salt involves the reaction of Adefovir with phosphoric acid to form Adefovir Phosphate, followed by the reaction of Adefovir Phosphate with Triethylamine to form the final product.", "Starting Materials": ["Adefovir", "Phosphoric acid", "Triethylamine"], "Reaction": [ "Step 1: Adefovir is dissolved in water and stirred.", "Step 2: Phosphoric acid is added dropwise to the Adefovir solution and the mixture is stirred for several hours at room temperature.", "Step 3: The resulting Adefovir Phosphate is extracted and dried.", "Step 4: Triethylamine is added to the Adefovir Phosphate and the mixture is stirred for several hours at room temperature.", "Step 5: The resulting Adefovir Phosphate Triethylamine Salt is extracted and dried." ] } | |

Número CAS |

1346603-45-9 |

Fórmula molecular |

C14H28N6O7P2 |

Peso molecular |

454.361 |

Nombre IUPAC |

2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3 |

Clave InChI |

PRJUZHMINXEXPO-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O |

Sinónimos |

P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]isohypophosphoric Acid Triethylamine Salt; [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]isohypophosphoric Acid Triethylamine Salt; Adefovir Diphosphate Triethylamine Salt; ADV-DP; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.